molecular formula C14H17N5O B11269023 N-[3-(1H-tetrazol-1-yl)phenyl]cyclohexanecarboxamide

N-[3-(1H-tetrazol-1-yl)phenyl]cyclohexanecarboxamide

Cat. No.: B11269023
M. Wt: 271.32 g/mol
InChI Key: PIPGLQPIOKTGQP-UHFFFAOYSA-N
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Description

N-[3-(1H-tetrazol-1-yl)phenyl]cyclohexanecarboxamide is an organic compound that features a tetrazole ring attached to a phenyl group, which is further connected to a cyclohexanecarboxamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[3-(1H-tetrazol-1-yl)phenyl]cyclohexanecarboxamide typically involves the formation of the tetrazole ring followed by its attachment to the phenyl group and subsequent coupling with the cyclohexanecarboxamide moiety. One common method involves the reaction of 3-aminobenzoic acid with sodium azide and triethyl orthoformate to form the tetrazole ring. This intermediate is then reacted with cyclohexanecarbonyl chloride under basic conditions to yield the final product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to improve reaction efficiency and yield, as well as the implementation of purification techniques such as crystallization and chromatography to ensure product purity.

Chemical Reactions Analysis

Types of Reactions

N-[3-(1H-tetrazol-1-yl)phenyl]cyclohexanecarboxamide can undergo various chemical reactions, including:

    Oxidation: The tetrazole ring can be oxidized under specific conditions to form different oxidation states.

    Reduction: The compound can be reduced to modify the tetrazole ring or the cyclohexanecarboxamide moiety.

    Substitution: The phenyl group can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like halogens or nucleophiles (e.g., amines, thiols) can be used under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield tetrazole derivatives with different oxidation states, while substitution reactions can introduce various functional groups onto the phenyl ring.

Scientific Research Applications

N-[3-(1H-tetrazol-1-yl)phenyl]cyclohexanecarboxamide has several applications in scientific research:

Mechanism of Action

The mechanism by which N-[3-(1H-tetrazol-1-yl)phenyl]cyclohexanecarboxamide exerts its effects is primarily through interactions with biological targets. The tetrazole ring can act as a bioisostere for carboxylic acids, allowing it to interact with enzymes and receptors in a similar manner. This interaction can modulate the activity of these biological targets, leading to various therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

  • N-[3-(1H-tetrazol-1-yl)phenyl]benzamide
  • N-(4-alkoxy-3-(1H-tetrazol-1-yl)phenyl)isonicotinamide
  • 1-Phenyl-1H-tetrazole-5-thiol

Uniqueness

N-[3-(1H-tetrazol-1-yl)phenyl]cyclohexanecarboxamide is unique due to the presence of the cyclohexanecarboxamide moiety, which imparts distinct physicochemical properties compared to its analogs. This structural feature can influence the compound’s solubility, stability, and interaction with biological targets, making it a valuable compound for various applications .

Properties

Molecular Formula

C14H17N5O

Molecular Weight

271.32 g/mol

IUPAC Name

N-[3-(tetrazol-1-yl)phenyl]cyclohexanecarboxamide

InChI

InChI=1S/C14H17N5O/c20-14(11-5-2-1-3-6-11)16-12-7-4-8-13(9-12)19-10-15-17-18-19/h4,7-11H,1-3,5-6H2,(H,16,20)

InChI Key

PIPGLQPIOKTGQP-UHFFFAOYSA-N

Canonical SMILES

C1CCC(CC1)C(=O)NC2=CC(=CC=C2)N3C=NN=N3

Origin of Product

United States

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